molecular formula C17H27N3O4 B8543038 2-(2-Methoxyethyl)-1-methyl-4-[4-nitro-3-(propan-2-yloxy)phenyl]piperazine

2-(2-Methoxyethyl)-1-methyl-4-[4-nitro-3-(propan-2-yloxy)phenyl]piperazine

Cat. No. B8543038
M. Wt: 337.4 g/mol
InChI Key: GBSDNXISILQDKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxyethyl)-1-methyl-4-[4-nitro-3-(propan-2-yloxy)phenyl]piperazine is a useful research compound. Its molecular formula is C17H27N3O4 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Methoxyethyl)-1-methyl-4-[4-nitro-3-(propan-2-yloxy)phenyl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methoxyethyl)-1-methyl-4-[4-nitro-3-(propan-2-yloxy)phenyl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(2-Methoxyethyl)-1-methyl-4-[4-nitro-3-(propan-2-yloxy)phenyl]piperazine

Molecular Formula

C17H27N3O4

Molecular Weight

337.4 g/mol

IUPAC Name

2-(2-methoxyethyl)-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazine

InChI

InChI=1S/C17H27N3O4/c1-13(2)24-17-11-14(5-6-16(17)20(21)22)19-9-8-18(3)15(12-19)7-10-23-4/h5-6,11,13,15H,7-10,12H2,1-4H3

InChI Key

GBSDNXISILQDKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)N2CCN(C(C2)CCOC)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

51.1 mg of sodium methoxide are added to a solution of 2-{1-methyl-4-[4-nitro-3-(propan-2-yloxy)phenyl]piperazin-2-yl}ethyl methanesulfonate in 3 ml of methanol. The reaction medium is stirred for 10 minutes at ambient temperature and then 30 minutes at 90° C. in a microwave (CEM). The reaction medium is concentrated to dryness under reduced pressure, and taken up with water and ethyl acetate. The combined organic phases are dried over magnesium sulfate, filtered and evaporated. Purification is carried out by flash chromatography on silica gel (40-63 microns), elution being carried out with a mixture of dichloromethane and methanol (100/0) to (80/20). 100 mg of 2-(2-methoxyethyl)-1-methyl-4-[4-nitro-3-(propan-2-yloxy)phenyl]piperazine are obtained in the form of a yellow oil.
Quantity
51.1 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

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